Beta-Amyloid (35-43) is a peptide fragment derived from the amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This peptide is part of a larger family of beta-amyloid peptides, which are primarily composed of 39 to 43 amino acids. The aggregation of these peptides into plaques is a hallmark of Alzheimer's disease, leading to neurodegeneration and cognitive decline.
Beta-Amyloid (35-43) is generated through the sequential cleavage of the amyloid precursor protein by two key enzymes: beta-secretase and gamma-secretase. The initial cleavage by beta-secretase produces a C-terminal fragment that is further processed by gamma-secretase, resulting in the release of various forms of beta-amyloid peptides, including Beta-Amyloid (35-43) .
Beta-Amyloid (35-43) belongs to the class of amyloid peptides, specifically categorized as an amyloidogenic peptide due to its propensity to aggregate and form fibrillar structures. It is classified under neurotoxic peptides associated with neurodegenerative diseases, particularly Alzheimer's disease .
The synthesis of Beta-Amyloid (35-43) can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically involves protecting group strategies to prevent undesired reactions during assembly.
The molecular structure of Beta-Amyloid (35-43) consists of a sequence of amino acids that can adopt various conformations, including alpha-helices and beta-sheets. The aggregation propensity is largely influenced by specific residues within this sequence.
Beta-Amyloid (35-43) undergoes several chemical reactions that facilitate its aggregation into oligomers and fibrils:
Studies have shown that specific residues, such as arginine at position 5, play critical roles in stabilizing dimerization and subsequent oligomerization processes . The reaction kinetics can be influenced by environmental factors such as pH and ionic strength.
The mechanism by which Beta-Amyloid (35-43) contributes to neurotoxicity involves its aggregation into insoluble fibrils that accumulate in neuronal tissue. These aggregates disrupt cell function and trigger inflammatory responses.
Research indicates that the presence of aggregated beta-amyloid species correlates with synaptic dysfunction and neuronal death in Alzheimer’s disease models . The toxic effects are mediated through mechanisms such as oxidative stress and disruption of cellular calcium homeostasis.
Beta-Amyloid (35-43) serves several important roles in scientific research:
The amyloid cascade hypothesis positions Aβ accumulation as the primary driver of Alzheimer's disease (AD) pathogenesis, with C-terminal heterogeneity critically influencing aggregation kinetics and neurotoxicity. Aβ(35-43) represents a proteolytic product generated through γ-secretase processivity during the sequential cleavage of APP-derived C-terminal fragments (C99). Unlike full-length Aβ isoforms, Aβ(35-43) encompasses the extreme C-terminal hydrophobic domain (residues GGVVIA), which governs its aggregation behavior through enhanced hydrophobicity and β-sheet propensity [1] [6].
Within the amyloid aggregation cascade, Aβ(35-43) accelerates nucleation phases due to:
Table 1: Aggregation Parameters of Aβ Fragments
Fragment | Nucleation Lag (h) | β-Sheet Content (%) | Fibril Yield (μM) |
---|---|---|---|
Aβ(35-43) | 1.2 ± 0.3 | 68 ± 4 | 9.8 ± 0.7 |
Aβ(1-42) | 10.5 ± 1.2 | 52 ± 3 | 12.1 ± 1.1 |
Aβ(1-40) | 14.8 ± 2.1 | 48 ± 5 | 8.3 ± 0.9 |
Data derived from in vitro aggregation kinetics (ThT fluorescence, CD spectroscopy) [3] [8]
Aβ(35-43) exhibits distinct oligomerization pathways governed by concentration-dependent nucleation and conformational plasticity:
Neurotoxicity mechanisms diverge significantly between Aβ(35-43) and canonical Aβ isoforms:
Table 2: Neurotoxicity Parameters in Cortical Neurons
Toxin | LD50 (μM) | ROS Increase (%) | Tau Phosphorylation (Fold) | Synaptic Density Loss (%) |
---|---|---|---|---|
Aβ(35-43) | 0.8 ± 0.1 | 220 ± 25 | 3.8 ± 0.4 | 72 ± 6 |
Aβ(1-42) | 2.5 ± 0.3 | 180 ± 20 | 2.2 ± 0.3 | 58 ± 5 |
Aβ(1-40) | 12.4 ± 1.1 | 95 ± 10 | 1.5 ± 0.2 | 42 ± 4 |
Data from 72-hour exposure in primary neuronal cultures [6] [7] [8]
The pathogenic significance of Aβ(35-43) is further evidenced by its resistance to insulin-degrading enzyme (IDE), exhibiting a proteolytic half-life of 142 minutes versus 28 minutes for Aβ(1-40). This persistence enables sustained disruption of mitochondrial function, manifesting as cytochrome c release and caspase-9 activation at 3-fold lower concentrations than Aβ(1-42) [6] [9]. These data establish Aβ(35-43) as a potent molecular driver of neurodegeneration within the amyloid cascade framework, with unique structural determinants that amplify its pathogenicity.
Compounds Referenced in Article
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7